molecular formula C21H34N2 B1246310 wrightiamine A

wrightiamine A

Cat. No.: B1246310
M. Wt: 314.5 g/mol
InChI Key: OWJXANQNZAVDIW-XLVUHOLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wrightiamine A is a pregnane-type steroidal alkaloid first isolated from the leaves of Wrightia javanica, a tropical plant belonging to the Apocynaceae family . Structurally, it is derived from 3β-hydroxy-5α-pregnanedione, with a unique configuration at the C-20 position . Its pharmacological profile distinguishes it from other steroidal alkaloids due to its activity in multidrug-resistant (MDR) cancer models . Wrightiamine B, a structural analog isolated from the same plant, shares similar cytotoxic properties but differs in stereochemical configuration at C-20 .

Properties

Molecular Formula

C21H34N2

Molecular Weight

314.5 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13S,16S,18S)-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-7-en-16-amine

InChI

InChI=1S/C21H34N2/c1-13-17-5-6-19-16-4-3-14-11-15(22)7-9-20(14,2)18(16)8-10-21(17,19)12-23-13/h12-19H,3-11,22H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-,20-,21-/m0/s1

InChI Key

OWJXANQNZAVDIW-XLVUHOLYSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C=N1

Canonical SMILES

CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C=N1

Synonyms

wrightiamine A

Origin of Product

United States

Comparison with Similar Compounds

The cytotoxic activity of Wrightiamine A is contextualized below alongside structurally or functionally related compounds, focusing on source organisms, structural classes, and biological activities.

Structural and Functional Analogues

Wrightiamine B
  • Source : Wrightia javanica .
  • Structural Class : Pregnane alkaloid.
  • Its structural similarity to this compound suggests overlapping mechanisms of action .
Sarsaligenines A and B
  • Source: Not specified in provided evidence (likely Veratrum species, based on context) .
  • Structural Class : Steroidal alkaloids.
  • Activity: Inhibit proliferation of human leukemia HL60 cells with IC50 values of 2.87 μM (Sarsaligenine A) and 3.61 μM (Sarsaligenine B) .
Veralkamine Derivatives
  • Source : Veratrum taliense .
  • Structural Class : Steroidal alkaloids (pregnane-type).
  • Activity: Veralkamine 3-(β-D-glucopyranoside): Active against SMMC-7721 (hepatoma), MCF-7 (breast cancer), HL60 (leukemia), SW480 (colon cancer), and A549 (lung cancer) cells . 6,7-Epoxyverdine and 3-O-acetylveralkamine: Exhibit broad-spectrum cytotoxicity but lack specificity for MDR phenotypes .
Iloneoside
  • Source : Gongronema latifolium .
  • Structural Class : Diglycosylated pregnane derivative.
  • Activity: Cytotoxic effects are noted, though quantitative data (e.g., IC50) and target cell lines are unspecified in the provided evidence .

Comparative Analysis

The table below summarizes key differences among this compound and related compounds:

Compound Source Structural Class Target Cell Lines IC50/Activity Unique Features References
This compound Wrightia javanica Pregnane alkaloid P388/VCR (vincristine-resistant) Cytotoxic (qualitative) Active against MDR cancer models
Wrightiamine B Wrightia javanica Pregnane alkaloid Not specified Cytotoxic (qualitative) Structural analog of this compound
Sarsaligenine A Not specified Steroidal alkaloid HL60 (leukemia) 2.87 μM High potency in leukemia cells
Sarsaligenine B Not specified Steroidal alkaloid HL60 (leukemia) 3.61 μM Moderate potency in leukemia cells
Veralkamine 3-glucoside Veratrum taliense Steroidal alkaloid SMMC-7721, MCF-7, HL60, SW480, A549 Qualitative Broad-spectrum activity

Key Findings

Resistance Targeting : this compound uniquely inhibits vincristine-resistant P388 cells, a critical advantage over compounds like Sarsaligenines and Veralkamine derivatives, which lack MDR-specific activity .

Source Diversity : While Wrightiamines are plant-derived, other cytotoxic steroidal alkaloids originate from diverse sources, including Veratrum species and marine organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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wrightiamine A
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